Betalamic acid

Catalog No.
S620806
CAS No.
18766-66-0
M.F
C9H9NO5
M. Wt
211.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Betalamic acid

CAS Number

18766-66-0

Product Name

Betalamic acid

IUPAC Name

(2S,4E)-4-(2-oxoethylidene)-2,3-dihydro-1H-pyridine-2,6-dicarboxylic acid

Molecular Formula

C9H9NO5

Molecular Weight

211.17 g/mol

InChI

InChI=1S/C9H9NO5/c11-2-1-5-3-6(8(12)13)10-7(4-5)9(14)15/h1-3,7,10H,4H2,(H,12,13)(H,14,15)/b5-1-/t7-/m0/s1

InChI Key

YQDKULBMDMPFLH-FSRBREEPSA-N

SMILES

C1C(NC(=CC1=CC=O)C(=O)O)C(=O)O

Synonyms

betalamic acid

Canonical SMILES

C1C(NC(=CC1=CC=O)C(=O)O)C(=O)O

Isomeric SMILES

C\1[C@H](NC(=C/C1=C/C=O)C(=O)O)C(=O)O

The exact mass of the compound Betalamic acid is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Quaternary Ammonium Compounds - Betalains - Supplementary Records. It belongs to the ontological category of dicarboxylic acid in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Betalamic acid (CAS 18766-66-0) is a dihydropyridine derivative that serves as the fundamental chromophoric core and universal precursor for all betalain pigments, including red-violet betacyanins and yellow-orange betaxanthins [1]. In industrial and research procurement, it is highly valued for its reactive aldehyde group, which readily undergoes spontaneous Schiff-base condensation with primary and secondary amines or amino acids[2]. This reactivity allows manufacturers and researchers to bypass the low-yield extraction of rare natural pigments, enabling the direct, one-step semi-synthesis of a broad palette of custom, highly pure colorants and dual-function antioxidants tailored for specific pH and stability requirements [1].

Buyers often attempt to substitute purified betalamic acid with crude beetroot extracts or alternative natural pigments like anthocyanins, but these fail in targeted synthesis and formulation applications. Crude extracts contain fixed, unalterable ratios of betanin and isobetanin heavily diluted with sugars and salts, making it chemically unviable to isolate or synthesize rare, high-value betaxanthins with specific optical properties [1]. Furthermore, when formulators substitute betalains with anthocyanins to reduce costs, they encounter severe stability failures; anthocyanins undergo structural changes and become virtually colorless in mildly acidic to neutral environments (pH 4.0–6.0)[2]. Procuring purified betalamic acid overcomes both issues, providing a highly reactive scaffold for synthesizing custom pigments that maintain quantifiable color retention across a broad pH range of 3.0 to 7.0 [2].

Precursor Efficiency for Custom Pigment Semi-Synthesis

Purified betalamic acid enables the direct synthesis of designer betalains via a one-step Schiff-base condensation with amines at mild conditions (25 °C, pH 5.0–8.0), achieving near-complete conversion to specific target molecules like indoline-betacyanin or pyrrolidine-betaxanthin [1]. In contrast, relying on the extraction of these minor pigments from crude plant sources requires complex, multi-step chromatographic purifications that result in exceptionally low yields and high solvent waste [1].

Evidence DimensionSynthetic pathway efficiency and product specificity
Target Compound DataPurified betalamic acid (Enables 1-step, targeted synthesis of 100% specific designer betalains)
Comparator Or BaselineCrude plant extracts (Requires multi-step isolation with low fractional yield of minor betaxanthins)
Quantified DifferenceReduces synthesis to a single step, bypassing the multi-step degradation and isolation bottlenecks of crude extract processing.
ConditionsAqueous buffer (pH 5.0–8.0) at 25 °C with primary/secondary amines.

Allows chemical manufacturers to rapidly and cleanly produce high-value, custom betalain colorants that are economically unviable to extract from nature.

Broad-Spectrum pH Stability in Aqueous Formulations

The immonium derivatives of betalamic acid exhibit robust structural and color stability across a wide pH range of 3.0 to 7.0, making them highly versatile for various formulations [1]. Conversely, anthocyanins—the most common natural pigment substitutes—are strictly limited to highly acidic environments (pH < 3.5) and become structurally unstable and colorless in the pH 4.0 to 6.0 range [1].

Evidence DimensionOperational pH range for color retention
Target Compound DataBetalamic acid derivatives (Stable and colored from pH 3.0 to 7.0)
Comparator Or BaselineAnthocyanins (Colorless and unstable at pH 4.0 to 6.0)
Quantified DifferenceBetalamic acid-based pigments expand the functional formulation window by up to 3.5 pH units into the neutral range compared to anthocyanin benchmarks.
ConditionsAqueous solutions evaluated across pH gradients (pH 2.0 to 9.0).

Critical for procuring colorants for low-acid foods, dairy products, and neutral cosmetics where traditional anthocyanins completely fail.

Superior Electron Transfer Antioxidant Capacity

Beyond its role as a chromophore, the betalamic acid core possesses quantifiable intrinsic radical-scavenging abilities. Assays demonstrate that betalamic acid achieves a Trolox Equivalent Antioxidant Capacity (TEAC) of 2.7 ± 0.2 mmol Trolox/mmol at pH 7.0[1]. Under similar assay conditions, the industry-standard antioxidant ascorbic acid yields a TEAC of only 1.24 ± 0.01 mmol Trolox/mmol [2].

Evidence DimensionTrolox Equivalent Antioxidant Capacity (TEAC)
Target Compound DataBetalamic acid (2.7 ± 0.2 mmol Trolox/mmol)
Comparator Or BaselineAscorbic acid (1.24 ± 0.01 mmol Trolox/mmol)
Quantified DifferenceBetalamic acid provides a 2.17-fold higher free-radical scavenging capacity than ascorbic acid.
ConditionsABTS•+ radical scavenging assay evaluated at pH 7.0.

Justifies the procurement of betalamic acid as a high-value, dual-function ingredient providing both precursor capabilities for colorants and premium antioxidant properties.

Semi-Synthesis of Custom Designer Pigments

Directly following its high reactivity in Schiff-base condensations, betalamic acid is the optimal starting material for generating novel betaxanthins and betacyanins. It is procured by specialty chemical and dye manufacturers to produce high-purity, custom-colored pigments that cannot be economically extracted from natural plant sources [1].

Low-Acid Food and Cosmetic Formulation

Because betalamic acid derivatives maintain their structural integrity and vibrant color across a broad pH range (3.0–7.0), this compound is selected as the precursor of choice for formulating natural colorants in dairy products, neutral beverages, and cosmetics, where traditional anthocyanins fail due to pH-induced bleaching [2].

Dual-Function Bioactive Additive Manufacturing

Leveraging its superior Trolox Equivalent Antioxidant Capacity (TEAC) compared to standard benchmarks like ascorbic acid, betalamic acid is utilized in the development of functional foods and nutraceuticals. It provides formulators with an ingredient that delivers both stable natural coloration and potent free-radical scavenging capabilities [3].

XLogP3

-0.3

Wikipedia

(S)-betalamic acid

Dates

Last modified: 04-14-2024

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